

In-Depth Technical Guide: 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine

Cat. No.: B595108

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CAS Number: 1246552-73-7

This technical guide provides a comprehensive overview of **3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine**, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document details its chemical properties, a plausible synthetic route, and its relevance in the context of medicinal chemistry, particularly as a scaffold for kinase inhibitors.

Core Compound Specifications

3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine is a substituted pyrazolopyridazine. The pyrazolo[1,5-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.

Property	Value	Source
CAS Number	1246552-73-7	Sunway Pharm Ltd
Molecular Formula	C ₇ H ₆ BrN ₃ O	Sunway Pharm Ltd
Molecular Weight	228.05 g/mol	Sunway Pharm Ltd
Purity	Typically ≥95%	AccelaChem

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine** is not readily available in the public domain, a plausible and commonly employed synthetic strategy for this class of compounds involves a multi-step process. The following protocol is adapted from established methods for the synthesis of analogous pyrazolo[1,5-b]pyridazines.

Proposed Synthetic Pathway:

A likely synthetic route involves a [3+2] dipolar cycloaddition reaction to form the pyrazolo[1,5-b]pyridazine core, followed by bromination.



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Caption: Plausible synthetic pathway for **3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine**.

Experimental Protocol: Synthesis of the Pyrazolo[1,5-b]pyridazine Core (Adapted)

- **Formation of the 1-Aminopyridazinium Salt:** To a solution of pyridazine in a suitable solvent system (e.g., a mixture of water and dichloromethane), potassium hydroxide and sodium bicarbonate are added. The mixture is cooled, and hydroxylamine-O-sulfonic acid is added

portion-wise. The reaction is typically stirred at an elevated temperature (e.g., 70°C) and then allowed to cool to room temperature overnight.

- [3+2] Dipolar Cycloaddition: The in situ generated 1-aminopyridazinium salt is then reacted with an appropriate dipolarophile, such as methyl propiolate, to yield the pyrazolo[1,5-b]pyridazine core.
- Saponification: The resulting ester is saponified using a base like potassium hydroxide in methanol to yield the corresponding carboxylic acid.
- Bromination: The carboxylic acid intermediate can then be subjected to a Hunsdiecker-like transformation or direct bromination using a brominating agent like N-Bromosuccinimide (NBS) in a solvent such as DMF to introduce the bromine atom at the 3-position.

Note: The methoxy group at the 6-position may be introduced either from a substituted pyridazine starting material or through subsequent modification of the pyrazolo[1,5-b]pyridazine core.

Role in Drug Discovery and Development

The pyrazolo[1,5-b]pyridazine scaffold is a key pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Kinase Inhibition:

Derivatives of the pyrazolo[1,5-b]pyridazine core have shown potent inhibitory activity against a range of kinases, including:

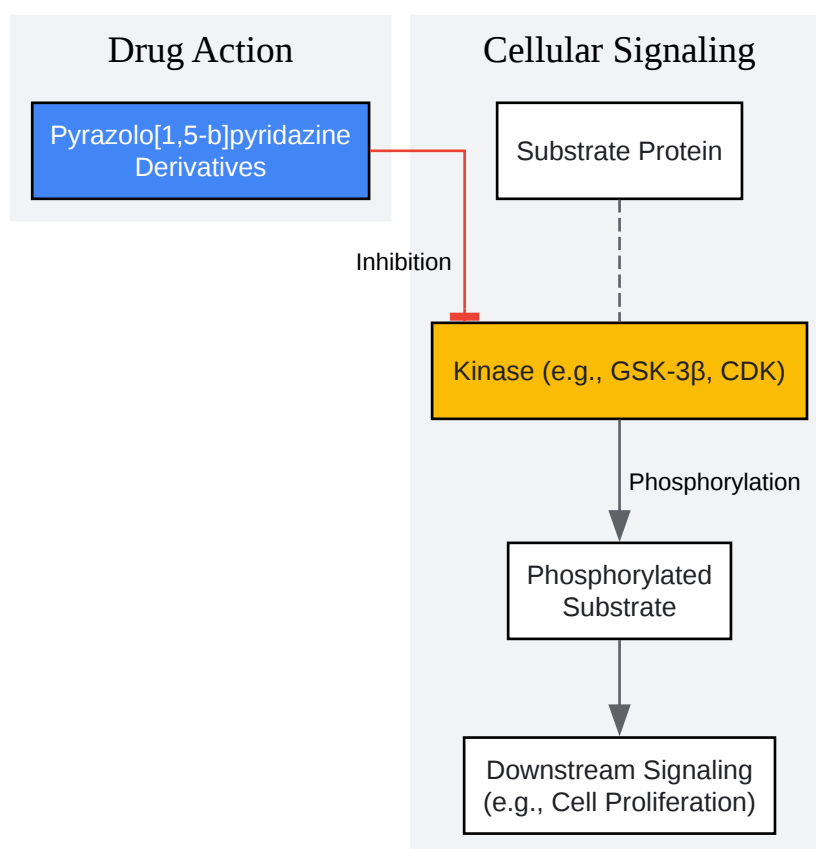
- Glycogen synthase kinase 3 β (GSK-3 β)
- Cyclin-dependent kinases (CDK2 and CDK4)

The development of selective kinase inhibitors is a major focus of modern drug discovery. The pyrazolo[1,5-b]pyridazine scaffold provides a versatile platform for the design of such inhibitors. The bromine atom at the 3-position of the target compound serves as a useful handle for

further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Application in Human African Trypanosomiasis (HAT):

Research has identified the pyrazolo[1,5-b]pyridazine scaffold as a promising starting point for the development of novel treatments for Human African Trypanosomiasis, also known as sleeping sickness. A high-throughput screen of known human kinase inhibitors identified this scaffold for its potential to be repurposed for this neglected tropical disease. The optimization of these compounds aims to improve their selectivity for trypanosomal kinases over human kinases, as well as to enhance their absorption, distribution, metabolism, and excretion (ADME) properties.



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Caption: Mechanism of action of pyrazolo[1,5-b]pyridazine derivatives as kinase inhibitors.

Physicochemical and Spectroscopic Data

While specific experimental data for **3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine** is limited, data for the closely related precursor, 3-bromo-6-methoxypyridazine, is available and provides some insight.

Property	Value (for 3-bromo-6-methoxypyridazine)	Source
Molecular Formula	C ₅ H ₅ BrN ₂ O	PubChem
Molecular Weight	189.01 g/mol	PubChem

Note: Spectroscopic data (¹H NMR, ¹³C NMR) for the exact title compound is not available in the searched resources. Researchers synthesizing this compound would need to perform these analyses for full characterization.

Safety Information

For the related compound, 3-bromo-6-methoxypyridazine, the following hazard statements apply and should be considered when handling **3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine**:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be followed. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine is a valuable building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors. Its pyrazolo[1,5-b]pyridazine core is a well-established pharmacophore, and the presence of a bromine atom allows for extensive synthetic diversification. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com